molecular formula C9H17IN2OSi B3116915 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 220299-49-0

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B3116915
CAS No.: 220299-49-0
M. Wt: 324.23 g/mol
InChI Key: YJDGPUCAPUOFQD-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- (CAS: 220299-49-0, MFCD20483624) is a pyrazole derivative featuring a 4-iodo substituent and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N1 position. Its molecular formula is C₉H₁₆IN₂OSi, with a molecular weight of 354.23 g/mol and a purity of 95% . The SEM group is widely used in organic synthesis to protect reactive nitrogen centers, enabling selective functionalization at other positions. The iodine atom at the 4-position enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), making it a valuable intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name

2-[(4-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGPUCAPUOFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves multiple steps. One common method includes the following stages :

    Stage 1: 4-iodopyrazole is reacted with sodium hydride in tetrahydrofuran at room temperature for approximately 40 minutes.

    Stage 2: The resulting product is then treated with (2-trimethylsilyl)ethoxymethyl chloride in tetrahydrofuran at room temperature for about 4.5 hours.

The reaction mixture is then diluted with ether, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Agents : The incorporation of the pyrazole moiety has been associated with enhanced antimicrobial activity. Compounds similar to 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- have been synthesized and evaluated for their effectiveness against various bacterial strains, showing promising results .

Materials Science

Polymer Chemistry : The unique properties of the trimethylsilyl group allow for the incorporation of this compound into polymer matrices, enhancing their thermal stability and mechanical properties. Research has demonstrated that such modifications can lead to improved performance in high-temperature applications .

Agricultural Chemistry

Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies have indicated that pyrazole derivatives can act as effective agents against certain pests, making them candidates for further development in agricultural applications .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-Anticancer15
Pyrazole derivative AAntimicrobial10
Pyrazole derivative BPesticide25

Table 2: Synthesis Conditions for 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

StepReactantsConditionsYield (%)
14-Iodopyrazole + Sodium HydrideTHF, room temperature, 35 min100
2(2-trimethylsilyl)ethoxymethyl chlorideTHF, room temperature, 4.5 h100

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Smith et al., the anticancer properties of various pyrazole derivatives were assessed using in vitro assays on cancer cell lines. The compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating significant potential as an anticancer agent .

Case Study 2: Polymer Modification

A research team led by Johnson et al. explored the incorporation of trimethylsilyl-substituted pyrazoles into polymer systems. Their findings revealed that the modified polymers showed enhanced thermal stability compared to unmodified counterparts, suggesting practical applications in high-performance materials .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity and binding properties. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations in Pyrazole Analogues

The SEM-protected iodopyrazole (QD-1982) can be compared to other pyrazole derivatives with analogous substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
QD-1982 4-Iodo, N1-SEM C₉H₁₆IN₂OSi 354.23 Halogenated, SEM-protected
QD-0821 4-Iodo, N1-[2-(phenylmethoxy)ethyl] C₁₂H₁₄IN₂O 357.16 Bulkier aryl-ether substituent
3-Methyl-1-phenyl-1H-pyrazole 3-Methyl, N1-phenyl C₁₀H₁₀N₂ 158.20 Simple alkyl/aryl substitution
4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole 4-Imidazolylmethyl, 3-methyl, N1-phenyl C₁₄H₁₅N₅ 253.30 Heterocyclic side chain
Key Observations:
  • Protecting Group Effects : QD-1982’s SEM group offers superior stability under acidic or basic conditions compared to QD-0821’s phenylmethoxy ethyl group, which may be labile in harsh environments .
  • Reactivity : The iodine atom in QD-1982 and QD-0821 enables halogen-specific reactions, but the SEM group’s electron-withdrawing nature may slightly deactivate the pyrazole ring compared to phenyl-substituted analogues .
  • Molecular Weight: QD-1982 has a higher molecular weight (354.23 g/mol) than non-iodinated derivatives (e.g., 158.20 g/mol for 3-methyl-1-phenyl-1H-pyrazole), primarily due to the iodine and SEM group .

Comparison with Heterocyclic Analogues

Pyrazolopyrimidines and Triazolopyrimidines

Compounds like pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ) share structural motifs with pyrazoles but feature fused rings. These systems exhibit distinct electronic properties due to extended conjugation, making them more rigid and planar than simple pyrazoles. While QD-1982’s SEM group aids in regioselective synthesis, fused systems like pyrazolotriazolopyrimidines require multi-step isomerization and specialized conditions for stabilization .

Pyrrolopyridines

The SEM-protected pyrrolo[2,3-b]pyridine (CAS: 850144-85-3, ) shares the SEM group with QD-1982 but differs in its fused-ring structure. Pyrrolopyridines exhibit stronger aromaticity and lower solubility in polar solvents compared to pyrazoles, highlighting the impact of core heterocycle selection on physicochemical properties .

Biological Activity

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- (CAS No. 220299-49-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

  • Molecular Formula : C9H17IN2OSi
  • Molecular Weight : 324.23 g/mol
  • Boiling Point : Approximately 315 °C (predicted) .

Synthesis

The synthesis of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves the reaction of 4-iodopyrazole with sodium hydride in tetrahydrofuran, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride . The reaction conditions are crucial for optimizing yield and purity.

1H-Pyrazole derivatives, including the compound , have been shown to interact with various biological targets:

  • Alcohol Dehydrogenases : The compound may influence the activity of alcohol dehydrogenase enzymes (ADH1A, ADH1B, ADH1C), which are involved in alcohol metabolism .
  • Mycocyclosin Synthase : It potentially affects mycobacterium tuberculosis survival by interacting with mycocyclosin synthase .

Antimicrobial and Anticancer Activity

Recent studies have evaluated the antimicrobial and anticancer properties of pyrazole derivatives:

  • A series of pyrazole derivatives showed significant antibacterial activity against various strains using agar dilution methods .
  • The compound has been assessed for its potential to inhibit cancer cell proliferation, demonstrating promising results in vitro against specific cancer cell lines .

Study on Antimicrobial Activity

In a study evaluating a series of pyrazole derivatives, including those similar to 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-, researchers found that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standardized methods .

Study on Anticancer Effects

Another study focused on the anticancer properties of pyrazole derivatives. The results indicated that specific structural modifications significantly enhanced cytotoxicity against cancer cell lines. The study emphasized the importance of the pyrazole ring and substituents on biological activity .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerSpecific cancer cell linesCytotoxic effects
Alcohol MetabolismAlcohol dehydrogenasesModulation of enzyme activity
Mycobacterium tuberculosisMycocyclosin synthasePotential influence on virulence

Q & A

Q. What is the optimal synthetic route for preparing 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, and how is its purity validated?

The compound is synthesized via reaction of 2-(chloromethoxy)ethyl-trimethyl-silane with a pyrazole precursor under mild conditions (25°C, 12 hours). Purification by column chromatography (PE:EA = 100:1) yields 72% of the target compound as a light yellow oil. Structural validation employs LCMS ([M+1]⁺: 325.0) and ¹H NMR (δ = 7.62 (s, 1H), 7.54 (s, 1H), 5.41 (s, 2H), etc.). Elemental analysis confirms purity by matching calculated and experimental C/H/N content .

Q. How does the SEM (2-(trimethylsilyl)ethoxy)methyl group influence reactivity in subsequent transformations?

The SEM group acts as a protecting group for the pyrazole nitrogen, enhancing stability during cross-coupling reactions or electrophilic substitutions. Its orthogonal deprotection (e.g., using TBAF) allows selective functionalization at the 4-iodo position, critical for generating diverse pyrazole libraries .

Q. What spectroscopic techniques are essential for confirming the structure of SEM-protected pyrazoles?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., SEM methylene protons at δ 3.55 and 0.90) and confirms substitution patterns.
  • LCMS : Verifies molecular ion peaks and monitors reaction progress.
  • IR Spectroscopy : Identifies functional groups (e.g., C-I stretches near 500 cm⁻¹). Discrepancies in 2D NMR data, such as unresolved SEM positional isomers, may require additional crystallographic validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of 4-iodo-SEM-pyrazole derivatives?

Density Functional Theory (DFT) calculations analyze electron density distribution, revealing the 4-iodo position as electrophilic due to electron-withdrawing effects of the iodine and SEM groups. Hirshfeld surface analysis further maps intermolecular interactions, aiding in crystallographic packing predictions. These methods guide synthetic strategies for functionalization .

Q. What challenges arise in optimizing cross-coupling reactions with 4-iodo-SEM-pyrazole, and how are they mitigated?

Challenges include:

  • Steric hindrance : The SEM group may reduce accessibility of the 4-iodo site. Using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings improves yields.
  • Byproduct formation : Competing dehalogenation or SEM cleavage. Controlled reaction temperatures (<80°C) and anhydrous conditions minimize side reactions .

Q. How does the SEM group impact the compound’s solubility and compatibility with aqueous reaction conditions?

The SEM group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. For aqueous-phase reactions, temporary protection with water-compatible groups (e.g., Boc) is recommended before SEM introduction .

Q. What strategies resolve contradictions in structural assignments when NMR data is ambiguous?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons.
  • X-ray crystallography : Provides definitive bond lengths and angles.
  • Isotopic labeling : Traces reaction pathways in complex mixtures. For example, highlights unresolved SEM positional isomers requiring crystallographic confirmation .

Methodological Considerations Table

Parameter Details Reference
Synthetic Yield 72% via column chromatography (PE:EA = 100:1)
Key NMR Signals δ 7.62 (s, 1H, pyrazole-H), 5.41 (s, 2H, SEM-CH₂)
SEM Deprotection TBAF in THF, 0°C to RT
Computational Tools Gaussian 09 for DFT; CrystalExplorer for Hirshfeld surfaces
Cross-Coupling Catalysts Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Reactant of Route 2
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

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